5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. It is a colorless solid that is stable at room temperature but can decompose at higher temperatures. This compound is soluble in certain organic solvents such as ethanol and dichloromethane . It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.
Mechanism of Action
Target of Action
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules . Also, N-benzyl THIQs are known to function as antineuroinflammatory agents .
Mode of Action
It’s known that thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds . The reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Biochemical Pathways
Thiq derivatives are known to act as precursors for various alkaloids displaying multifarious biological activities .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that the synthesis of thiq derivatives involves various new and environmentally friendly methods .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines, a class of compounds to which this molecule belongs, can act as precursors for various alkaloids displaying multifarious biological activities .
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is stable at room temperature but can decompose at high temperatures .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common method involves the Pictet-Spengler reaction, where phenylethylamine and dimethoxymethane react in the presence of aqueous hydrochloric acid at 100°C to yield tetrahydroisoquinoline derivatives . Another approach involves the use of aldehydes instead of dimethoxymethane to produce substituted tetrahydroisoquinolines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents for oxidation reactions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrones, while substitution reactions can produce various substituted tetrahydroisoquinolines.
Scientific Research Applications
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but without the bromine and methyl groups.
6-Bromo-5-methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with a bromine atom at a different position.
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid methyl ester: A derivative with additional functional groups.
Uniqueness
5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine and methyl groups can enhance its interactions with molecular targets and improve its solubility in organic solvents .
Properties
IUPAC Name |
5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJLUSRXAJZBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339444-84-6 |
Source
|
Record name | 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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